molecular formula C10H15BrO4 B8568020 Propanedioic acid, (2-bromo-1-methylethylidene)-, diethyl ester CAS No. 13830-91-6

Propanedioic acid, (2-bromo-1-methylethylidene)-, diethyl ester

Cat. No.: B8568020
CAS No.: 13830-91-6
M. Wt: 279.13 g/mol
InChI Key: ZWHRRZZDWJIKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedioic acid, (2-bromo-1-methylethylidene)-, diethyl ester is a useful research compound. Its molecular formula is C10H15BrO4 and its molecular weight is 279.13 g/mol. The purity is usually 95%.
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Properties

CAS No.

13830-91-6

Molecular Formula

C10H15BrO4

Molecular Weight

279.13 g/mol

IUPAC Name

diethyl 2-(1-bromopropan-2-ylidene)propanedioate

InChI

InChI=1S/C10H15BrO4/c1-4-14-9(12)8(7(3)6-11)10(13)15-5-2/h4-6H2,1-3H3

InChI Key

ZWHRRZZDWJIKCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)CBr)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Diethyl isopropylidenemalonate (4, 50 g, 0.25 mol) was refluxed with stirring with N-bromosuccinimide (44.3 g, 0.25 mol) and dibenzoyl peroxide (1.0 g, 4.1 mmol) in carbon tetrachloride (100 mL) with illumination using Kodak Ectagraphic slide projector lamp ELH (300 Watt) for 1.5 h. The reaction was completed as indicated by a negative starch-iodine test for N-bromosuccinimide. The resulting mixture was diluted with carbon tetrachloride (100 mL) and it was cooled in an ice-bath. The precipitated succinimide was filtered off and the filtrate was evaporated in vacuo at room temperature. The residual pale yellow oil of diethyl bromo-isopropylidene-malonate (5, 71.1 g) was used without purification in the Example 2.
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50 g
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44.3 g
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1 g
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100 mL
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starch iodine
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100 mL
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Synthesis routes and methods II

Procedure details

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